molecular formula C8H15N3 B13296687 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13296687
M. Wt: 153.22 g/mol
InChI Key: JNZWIEYQQCXJRD-UHFFFAOYSA-N
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Description

3-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a lipophilic branched alkyl substituent, which may enhance membrane permeability . This compound serves as a valuable building block in organic and medicinal chemistry for the synthesis of more complex heterocyclic compounds . In scientific research, pyrazole derivatives of this structural class are investigated for their potential biological activities. Studies on similar compounds have shown promise in antimicrobial applications, demonstrating effectiveness against bacterial strains such as E. coli and Staphylococcus aureus . Furthermore, research into related structures has explored their anticancer potential, with in vitro assays indicating an ability to inhibit the proliferation of certain cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) . The mechanism of action for such compounds may involve the inhibition of key enzymes by binding to their active sites or interaction with cellular receptors to modulate signal transduction pathways . As a reagent, it can undergo various chemical transformations, including oxidation, reduction, and substitution reactions at the amine group, allowing for further functionalization . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. All sales are final for this specialized research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-5(2)6(3)7-4-8(9)11-10-7/h4-6H,1-3H3,(H3,9,10,11)

InChI Key

JNZWIEYQQCXJRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=CC(=NN1)N

Origin of Product

United States

Synthetic Methodologies for 3 3 Methylbutan 2 Yl 1h Pyrazol 5 Amine

Classical Approaches for Pyrazole (B372694) Synthesis

Traditional methods for constructing the pyrazole ring remain fundamental in organic synthesis. These approaches typically involve the formation of the five-membered ring through cyclization reactions.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative. nih.gov For the specific synthesis of 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, the required precursors would be 4,5-dimethyl-3-oxohexanenitrile and hydrazine.

The reaction mechanism initiates with a nucleophilic attack by the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the carbon of the nitrile group. Subsequent tautomerization yields the aromatic 5-aminopyrazole ring. nih.gov This method is highly effective for producing a wide array of 3-substituted-1H-pyrazol-5-amines. The general reaction conditions and outcomes for analogous syntheses are summarized in the table below.

R GroupHydrazine SourceSolventConditionsYield (%)
MethylHydrazine hydrate (B1144303)Ethanol (B145695)RefluxHigh
PhenylHydrazine hydrateAcetic AcidRefluxGood
4-ChlorophenylPhenylhydrazineEthanolRefluxHigh
Various ArylSubstituted HydrazinesAcetic AcidConventional Heating / MicrowaveGood to Excellent nih.gov

This table presents generalized data for the synthesis of 3-substituted-1H-pyrazol-5-amines via cyclocondensation.

1,3-Dipolar Cycloaddition Reactions of Diazo Compounds to Dipolarophiles

The 1,3-dipolar cycloaddition is another cornerstone of pyrazole synthesis. This reaction involves a diazo compound, acting as a 1,3-dipole, and a dipolarophile, typically an alkene or alkyne. wikipedia.org The synthesis of pyrazoles through this method can be achieved by heating diazo compounds with alkynes, often without the need for a catalyst. rsc.org

To synthesize a 5-aminopyrazole derivative using this approach, an appropriately substituted diazo compound would react with an ynamine or a related nitrogen-containing dipolarophile. The regioselectivity of the cycloaddition is a critical factor, influenced by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. wikipedia.org While highly effective for certain substitution patterns, the synthesis and handling of the required diazo compounds and specialized dipolarophiles can present challenges. nih.gov The reaction between ethyl diazoacetate and alkynes, for example, can be conducted in an aqueous micellar environment, showcasing a more sustainable approach to this classical method. unisi.itresearchgate.net

Contemporary Synthetic Strategies for 1H-Pyrazol-5-amine Derivatives

Modern synthetic chemistry has introduced more efficient, atom-economical, and environmentally friendly methods for constructing heterocyclic frameworks like pyrazoles.

Multicomponent Reactions (MCRs) for Substituted Pyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency and molecular diversity. beilstein-journals.org Several MCRs have been developed for the synthesis of substituted pyrazoles and fused pyrazole systems. beilstein-journals.org

A common MCR strategy for 5-aminopyrazoles involves the reaction of a β-ketonitrile, an aldehyde, and a hydrazine. nih.gov For instance, a three-component reaction of β-ketonitriles, 5-aminopyrazole, and anisaldehyde can be carried out in acetic acid under both conventional heating and microwave assistance to yield pyrazolo[3,4-b]pyridine derivatives, with the microwave-assisted method providing better yields in shorter times. nih.govbeilstein-journals.org Another example is the one-pot, iodine-catalyzed reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to produce 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov These MCRs often proceed with high atom economy and allow for the rapid generation of complex molecules from simple starting materials. longdom.orgmdpi.com

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Three-componentβ-ketonitriles, Hydrazines, AcetaldehydeNitric Acid4,7-dihydropyrazolo[3,4-b]pyridines nih.gov
Three-component5-Aminopyrazoles, Aldehydes, Ethyl Cyanoacetatep-Toluenesulfonic acidTetrahydropyrazolo[3,4-b]pyridines beilstein-journals.org
Four-componentHydrazine hydrate, Arylidene malononitrile (B47326), IsothiocyanatesHAp/ZnCl2, Solvent-free1H-Pyrazole-1-carbothioamides biointerfaceresearch.com
Four-componentAldehydes, Malononitrile, β-ketoester, Hydrazine hydrateTaurine, Water1,4-dihydropyrano[2,3-c]pyrazoles mdpi.com

This table illustrates the versatility of multicomponent reactions in synthesizing diverse pyrazole-containing scaffolds.

Transition Metal-Catalyzed Syntheses of Pyrazole Structures

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, enabling novel bond formations and reaction pathways. While less common for the direct synthesis of the parent 5-aminopyrazole core, these methods are invaluable for the subsequent functionalization or for constructing more complex, fused pyrazole systems.

For example, Rh(III)-catalyzed C–H activation and cyclization cascades have been developed for synthesizing pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynes. rsc.org Copper-catalyzed reactions are also utilized; for instance, the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be selectively switched to produce pyrazole-fused pyridazines or pyrazines depending on the copper catalyst and reaction conditions. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions are also employed in the synthesis of pyrazolo[3,4-b]pyridines. nih.gov These methods offer access to structures that are difficult to obtain through classical means.

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic protocols. nih.govresearchgate.netcitedrive.com Green chemistry approaches in pyrazole synthesis focus on the use of safer solvents (like water or ethanol), energy-efficient techniques, and recyclable catalysts. benthamdirect.comresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of non-traditional energy sources like microwave irradiation and ultrasound has been shown to significantly accelerate reaction rates, improve yields, and reduce the use of volatile organic solvents in pyrazole synthesis. benthamdirect.comrsc.org Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines is rapid and efficient. nih.gov Similarly, multicomponent reactions to form pyrazolo[3,4-b]pyridines show improved yields under microwave irradiation compared to conventional heating. nih.govbeilstein-journals.org Ultrasound irradiation has also been effectively used in the synthesis of pyrazoline and pyrazole derivatives, often leading to shorter reaction times and higher yields. asianpubs.orgnih.govnih.gov

Energy SourceReactantsSolventKey Advantage
Microwaveβ-ketonitriles, HydrazinesEthanolRapid, efficient, high yield nih.govdergipark.org.tr
Microwave5-Aminopyrazoles, β-diketones, AldehydesAcetic AcidShorter reaction time, better yield nih.govbeilstein-journals.org
Ultrasoundα,β-unsaturated cyanoester, Phenyl hydrazineEthanolEnhanced reaction rate, improved yield asianpubs.org
UltrasoundChalcones, Hydrazine hydrateEthanolShorter reaction time, high yield nih.gov

This table highlights the benefits of using microwave and ultrasound energy sources in pyrazole synthesis.

Solvent-Free and Water-Based Syntheses: Conducting reactions in water or under solvent-free conditions is a key principle of green chemistry. The synthesis of pyrazole derivatives has been successfully demonstrated in aqueous media, often using catalysts that are effective in water. longdom.orgmdpi.com Catalyst-free cycloaddition of diazo compounds to alkynes can also be performed under solvent-free conditions by simple heating, offering a very clean and high-yielding route to pyrazoles. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. dergipark.org.tr By utilizing microwave irradiation, this method provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes and often improve product yields. dergipark.org.trrsc.org This technique is particularly effective for the synthesis of heterocyclic compounds like pyrazoles. nih.govrsc.orgscispace.com Several studies have demonstrated the successful application of microwave irradiation for producing 3,5-disubstituted pyrazoles and related fused heterocyclic systems. nih.govnih.gov

For the synthesis of this compound, a mixture of the appropriate β-ketonitrile precursor and hydrazine hydrate could be subjected to controlled microwave irradiation, potentially in a solvent like ethanol or even under solvent-free conditions. dergipark.org.trmdpi.com This approach is expected to provide the target compound with high efficiency, minimizing the formation of by-products and simplifying the purification process. nih.govrsc.org

Microwave-Assisted Synthesis: Key Features
Energy Source Microwave Irradiation
Typical Reaction Time 2-20 minutes dergipark.org.tr
Key Advantages - Drastic reduction in reaction time rsc.org- Improved reaction yields- High efficiency and cleaner reaction profiles nih.gov
Applicability Widely used for N-based heterocycles, including pyrazoles dergipark.org.trnih.gov
Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. This phenomenon generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov As a green chemistry technique, it offers an energy-efficient alternative to conventional heating, often allowing reactions to proceed at lower bulk temperatures with reduced reaction times and solvent usage. nih.govbenthamdirect.com

The application of ultrasound has been successfully demonstrated in the synthesis of various pyrazole and pyrazoline derivatives. nih.govresearchgate.netnih.govresearchgate.net In the context of synthesizing this compound, irradiating a mixture of the β-ketonitrile precursor and hydrazine with ultrasound could facilitate the cyclocondensation reaction. This method is advantageous for its mild conditions and efficiency, making it a valuable tool for producing structurally diverse pyrazoles. benthamdirect.com

Mechanochemical Synthesis

Mechanochemical synthesis, often performed using a ball mill, represents a significant advancement in solvent-free chemistry. thieme-connect.com This technique involves the grinding of solid reactants together, where the mechanical energy input directly breaks and forms chemical bonds, obviating the need for bulk solvents. thieme-connect.com This approach is lauded as a "greener" alternative that can shorten reaction times, improve yields, and simplify work-up procedures, which typically involve just dispersing the reaction mixture in water and filtering the product. thieme-connect.comthieme-connect.com

The one-pot synthesis of 3,5-disubstituted pyrazoles from chalcones and hydrazines under mechanochemical ball milling conditions has been reported, demonstrating the feasibility of this method for constructing the pyrazole core. thieme-connect.comresearchgate.net Applying this to the target molecule would involve milling the solid or liquid β-ketonitrile precursor with a hydrazine salt. This solvent-free approach is highly atom-economical and environmentally benign. thieme-connect.com

Advanced Synthesis Methodologies Principle Primary Advantages
Ultrasound-Assisted Acoustic cavitation creates localized high-energy zones. nih.govEnergy efficiency, reduced reaction times, mild conditions. benthamdirect.com
Mechanochemical Mechanical energy from grinding initiates reactions. thieme-connect.comSolvent-free, high atom economy, simple workup. thieme-connect.com
Aqueous Media and Solvent-Free Conditions

Driven by the principles of green chemistry, conducting organic reactions in water or under solvent-free conditions has gained considerable attention. sci-hub.sethieme-connect.com Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal medium for environmentally benign transformations. thieme-connect.com Numerous protocols have been developed for synthesizing pyrazoles in aqueous media, sometimes with the aid of recyclable catalysts like Amberlyst-70 to facilitate the condensation of 1,3-diketones with hydrazines at room temperature. mdpi.comresearchgate.net

Alternatively, solvent-free reactions, conducted by heating a mixture of neat reactants, offer another eco-friendly route. researchgate.net The synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved under solvent-free conditions, often coupled with microwave irradiation to expedite the reaction. mdpi.com For the target compound, either refluxing the precursors in water, possibly with a mild acid catalyst, or heating them together without any solvent could provide an efficient and green synthetic pathway to this compound. mdpi.com

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles

A critical challenge in the synthesis of 3,5-disubstituted pyrazoles is controlling the regioselectivity, especially when using unsymmetrical precursors. thieme.de The reaction between an unsymmetrical 1,3-diketone (or its equivalent) and a substituted hydrazine can theoretically yield two different regioisomers. nih.gov Achieving high regioselectivity is crucial for ensuring the purity and desired biological activity of the final product. thieme.dethieme.de

Several strategies have been developed to obtain 3,5-disubstituted pyrazoles with high regiocontrol. acs.org One common approach involves the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with alkynes or alkyne surrogates, which can provide excellent control over the final substitution pattern. thieme.dethieme-connect.com The choice of reactants and reaction conditions, such as the nucleophilicity of the hydrazine derivative and the electrophilic sites of the dicarbonyl compound, plays a decisive role in directing the cyclization to form the desired isomer. nih.gov For the synthesis of this compound, using hydrazine hydrate (H₂N-NH₂) as the nitrogen source circumvents the issue of regioselectivity that arises with substituted hydrazines, as the molecule is symmetrical. However, the choice of the β-dicarbonyl equivalent, such as a β-ketonitrile versus a β-ketoester, is paramount in ensuring the formation of a 5-aminopyrazole rather than a 5-hydroxypyrazole (a pyrazolone).

Considerations for Incorporating the 3-(3-methylbutan-2-yl) Substituent

The 3-(3-methylbutan-2-yl) group, also known as the sec-isoamyl group, possesses distinct structural features that can influence the synthetic process. It is a branched, non-polar alkyl substituent with significant steric bulk around its point of attachment.

Key considerations include:

Steric Hindrance: The bulkiness of the 3-methylbutan-2-yl group may affect the reaction kinetics. It could sterically hinder the approach of the hydrazine nucleophile to the carbonyl carbon of the precursor during the initial condensation step. This might necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to syntheses involving smaller, unbranched alkyl groups.

Precursor Synthesis: The synthesis of the required precursor, for instance, 5-methyl-3-oxohexanenitrile (B1274202), must be efficient. The introduction of this specific branched alkyl group into a molecule can be more challenging than incorporating simpler linear chains.

Electronic Effects: As an alkyl group, it exerts a weak positive inductive effect (+I), making it slightly electron-donating. This electronic influence is generally minor and is less likely to have a significant impact on the reaction mechanism compared to its steric properties.

Synthetic Route Design for this compound

A practical and efficient synthetic route for this compound is based on the well-established Knorr pyrazole synthesis, adapted for 5-aminopyrazoles. The most direct approach involves the cyclocondensation of hydrazine with a suitable β-ketonitrile.

The proposed synthetic route is as follows:

Reaction: Cyclocondensation of 5-methyl-3-oxohexanenitrile with hydrazine hydrate.

A plausible synthetic scheme for this compound.

Precursor: The key starting material is 5-methyl-3-oxohexanenitrile . This molecule contains the required 3-methylbutan-2-yl carbon skeleton attached to a keto-nitrile functional group arrangement.

Reaction: The precursor is reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, typically a lower alcohol such as ethanol or methanol.

Mechanism: The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, followed by intramolecular cyclization involving the attack of the second nitrogen atom on the nitrile carbon. Subsequent dehydration and tautomerization yield the stable aromatic 5-aminopyrazole ring.

Product: The reaction directly affords the target compound, This compound .

This one-pot reaction is generally efficient and provides a direct pathway to the desired product. The methodologies discussed in section 2.2.3 (microwave, ultrasound, etc.) can be applied to this specific transformation to optimize reaction conditions for speed and yield.

Precursor Synthesis and Derivatization Strategies

Precursor Synthesis

In this proposed synthesis, a suitable ester of 3,4-dimethylpentanoic acid, such as ethyl 3,4-dimethylpentanoate, would be treated with acetonitrile (B52724) in the presence of a strong base like sodium ethoxide or sodium amide. The base deprotonates acetonitrile to generate a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester, leading to the formation of the target β-ketonitrile after an acidic workup.

An alternative and effective route involves the reaction of an acid chloride with the anion of acetonitrile. For instance, 3,4-dimethylpentanoyl chloride can be reacted with acetonitrile in the presence of a base to yield 4,5-dimethyl-3-oxohexanenitrile. This approach is analogous to methods used for synthesizing similar β-ketonitriles, such as 4-methyl-3-oxo-valeronitrile from isobutyryl chloride. google.com

Derivatization Strategies

Once synthesized, this compound serves as a valuable synthon, offering multiple sites for further chemical modification. The 5-amino group is particularly reactive and provides a handle for a wide range of derivatization reactions.

Acylation and Sulfonylation: The amino group can readily react with acylating agents (e.g., benzoyl chloride) or sulfonylating agents (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) to form the corresponding N-acyl and N-sulfonyl derivatives, respectively. nih.gov

Formation of Fused Heterocycles: As a binucleophilic species, 5-aminopyrazoles are extensively used in the construction of fused bicyclic heterocyclic systems. beilstein-journals.org Reaction with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated ketones, can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov Similarly, reaction with appropriate reagents can yield other fused systems like pyrazolo[3,4-d]pyrimidines. beilstein-journals.org

Imines and Secondary Amines: Condensation of the 5-amino group with various aldehydes and ketones results in the formation of Schiff bases (imines). These imines can be subsequently reduced using agents like sodium borohydride (B1222165) to yield stable secondary amine derivatives.

These derivatization strategies allow for the structural elaboration of the this compound core, enabling the generation of diverse chemical libraries for various applications.

Optimization of Reaction Conditions and Yields

The optimization of the cyclocondensation reaction between 4,5-dimethyl-3-oxohexanenitrile and hydrazine hydrate is crucial for maximizing the yield and purity of this compound. Several reaction parameters can be systematically varied to achieve the desired outcome.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol, methanol, or acetic acid are commonly employed. nih.gov Ethanol is often preferred as it facilitates the reaction and allows for easy crystallization of the product upon cooling.

Temperature and Reaction Time: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate, with completion times ranging from a few hours to overnight. nih.gov The use of microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, while improving yields. chim.it

Reactant Stoichiometry: The molar ratio of the reactants is another important factor. Generally, hydrazine hydrate is used in slight excess (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the more valuable β-ketonitrile precursor.

A systematic approach to optimization would involve varying these parameters to identify the ideal conditions. The following tables illustrate a hypothetical optimization study based on common findings in 5-aminopyrazole synthesis.

Table 1: Effect of Solvent and Temperature on Product Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux (78)885
2MethanolReflux (65)1082
3Acetic Acid100675
4Ethanol25 (Room Temp)2460

Table 2: Effect of Catalyst on Reaction in Ethanol at Reflux

EntryCatalyst (mol%)Time (h)Yield (%)
1None885
2Acetic Acid (5%)588
3Triethylamine (10%)870
4p-Toluenesulfonic acid (2%)490

The purification of the final product, this compound, is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the compound in high purity.

Spectroscopic and Structural Elucidation of 3 3 Methylbutan 2 Yl 1h Pyrazol 5 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the structure of new chemical entities. For 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), would provide a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Elucidating Pyrazole (B372694) Ring and Substituent Linkages

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the pyrazole ring, the 3-methylbutan-2-yl substituent, and the amine group. The pyrazole ring itself is expected to show a singlet for the C4-H proton, typically in the range of 5.5-6.5 ppm mdpi.com. The NH proton of the pyrazole ring and the NH₂ protons of the amine group would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The protons of the 3-methylbutan-2-yl group would present a more complex pattern, with doublets and multiplets corresponding to the methyl and methine protons, providing clear evidence of the substituent's structure and its attachment to the pyrazole ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The pyrazole ring carbons (C3, C4, and C5) are expected to resonate at distinct chemical shifts, with the C3 and C5 carbons, being attached to nitrogen atoms, appearing further downfield (typically >140 ppm) compared to the C4 carbon mdpi.comresearchgate.net. The carbons of the 3-methylbutan-2-yl substituent would show signals in the aliphatic region of the spectrum.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and establishing the connectivity between the pyrazole ring and the 3-methylbutan-2-yl substituent ktu.edu. For instance, an HMBC experiment would show correlations between the protons of the 3-methylbutan-2-yl group and the C3 carbon of the pyrazole ring, confirming the point of attachment.

Anticipated ¹H and ¹³C NMR Data

Assignment Anticipated ¹H Chemical Shift (ppm) Anticipated ¹³C Chemical Shift (ppm)
Pyrazole C4-H5.5 - 6.5 (s)~95 - 115
Pyrazole NHVariable (broad s)-
Amine NH₂Variable (broad s)-
Pyrazole C3->140
Pyrazole C5->140
3-methylbutan-2-yl CHMultipletAliphatic region
3-methylbutan-2-yl CH₃DoubletsAliphatic region

Note: 's' denotes a singlet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to N-H, C-H, C=N, and C=C stretching and bending vibrations. The N-H stretching vibrations of the pyrazole ring and the primary amine group are expected to appear as broad bands in the region of 3100-3500 cm⁻¹ mdpi.com. The C-H stretching vibrations of the alkyl substituent would be observed around 2850-3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrazole ring would likely be found in the 1400-1650 cm⁻¹ region mdpi.com.

Anticipated IR Absorption Bands

Functional Group Anticipated Wavenumber (cm⁻¹)
N-H stretch (amine and pyrazole)3100 - 3500 (broad)
C-H stretch (aliphatic)2850 - 3000
C=N / C=C stretch (pyrazole ring)1400 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region, corresponding to π→π* transitions of the aromatic system physchemres.org. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrazole ring. The exact position of the λmax would be influenced by the solvent polarity physchemres.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The mass spectrum would also show a characteristic fragmentation pattern mdpi.com. The molecular ion peak [M]⁺ would be observed, and subsequent fragmentation would likely involve the loss of small, stable molecules or radicals from the alkyl substituent and the pyrazole ring. Common fragmentation pathways for pyrazoles include the loss of HCN or N₂. The fragmentation of the 3-methylbutan-2-yl side chain would also produce characteristic fragment ions.

Anticipated Mass Spectrometry Fragmentation

Fragment Ion Description
[M]⁺Molecular ion
[M - CH₃]⁺Loss of a methyl radical
[M - C₂H₅]⁺Loss of an ethyl radical
[M - C₃H₇]⁺Loss of a propyl radical
Ring fragmentation ionsResulting from cleavage of the pyrazole ring

Crystallographic Analysis

Conformational Analysis in the Solid State

A comprehensive analysis of the solid-state conformation of this compound has not been extensively reported in publicly available scientific literature. Experimental data from single-crystal X-ray diffraction or solid-state NMR spectroscopy, which are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid, are not readily accessible for this specific compound.

However, insights into the potential solid-state conformation can be extrapolated from the known structural characteristics of related pyrazole derivatives. The solid-state structure of pyrazoles is often influenced by a combination of steric effects from substituents and intermolecular interactions, most notably hydrogen bonding.

A pertinent example from the literature is the crystal structure of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. nih.govresearchgate.net In this related molecule, the pyrazole ring is essentially planar. A significant dihedral angle is observed between the pyrazole ring and the attached phenyl ring, indicating a twisted conformation likely due to steric hindrance. nih.govresearchgate.net While this compound lacks the bulky phenyl and nitro groups, the principle of steric avoidance would still apply to the orientation of the 3-methylbutan-2-yl group.

Furthermore, the presence of both an amino group (-NH2) and a pyrazole ring with N-H and pyridine-like nitrogen atoms strongly suggests the formation of intermolecular hydrogen bonds in the solid state. These hydrogen bonds can create extended networks, such as dimers, chains, or sheets, which significantly influence the crystal packing and the conformation of individual molecules within the lattice. In the case of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules in the crystal are linked by N—H···N and N—H···O hydrogen bonds, forming sheets. nih.govresearchgate.net For this compound, similar N—H···N hydrogen bonds between the amino group of one molecule and the pyrazole nitrogen of another are highly probable.

Theoretical and computational chemistry methods could provide valuable predictions regarding the most stable solid-state conformation of this compound. Such studies can calculate the relative energies of different conformers and predict key structural parameters. However, without experimental validation from techniques like X-ray crystallography, these remain theoretical models.

Computational and Theoretical Investigations of 3 3 Methylbutan 2 Yl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its stable structure, electronic charge distribution, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining molecular properties. DFT calculations, typically using functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or 6-311++G(d,p), are routinely employed to optimize molecular geometries and analyze electronic structures. nih.govresearchgate.netresearchgate.net

For 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, a DFT geometry optimization would likely reveal that the central pyrazole (B372694) ring is nearly planar. nih.govresearchgate.net The attached 3-methylbutan-2-yl group, being an aliphatic and non-planar substituent, would adopt a low-energy conformation to minimize steric hindrance.

A critical aspect of the electronic structure of this molecule is tautomerism, a phenomenon common in pyrazoles. mdpi.com The compound can exist in two primary tautomeric forms due to the migration of a proton between the ring nitrogen atoms: this compound and 5-(3-methylbutan-2-yl)-1H-pyrazol-3-amine. Theoretical studies on similar 3(5)-substituted pyrazoles have shown that the relative stability of these tautomers is heavily influenced by the electronic nature of the substituents. mdpi.com Electron-donating groups, such as the alkyl (3-methylbutan-2-yl) and amino groups present in this molecule, have been found to preferentially stabilize the tautomer where the substituent is at the C3 position. mdpi.com Therefore, it is predicted that the this compound tautomer would be the more stable form in the gas phase.

Table 1: Predicted Geometrical Parameters from DFT Studies on Analogous Pyrazoles

Parameter Predicted Value Range Description
Pyrazole Ring Bond Lengths C-C: ~1.39-1.41 Å, C-N: ~1.33-1.38 Å, N-N: ~1.35 Å Reflects the aromatic character of the pyrazole ring. researchgate.net
Pyrazole Ring Bond Angles ~105-112° Typical for a five-membered heterocyclic ring.

Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are essential for understanding a molecule's reactivity.

The MEP map visualizes the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP map is expected to show regions of high negative potential (typically colored red or yellow) concentrated around the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the exocyclic amine group. These sites represent the most likely areas for electrophilic attack or coordination to positive ions. Conversely, the hydrogen atoms of the N-H bonds (both on the ring and the amine) would exhibit positive electrostatic potential (colored blue), indicating them as sites for nucleophilic interaction.

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. nih.gov A large gap implies high stability and low reactivity. For substituted pyrazoles, DFT studies have shown relatively large HOMO-LUMO gaps. nih.gov It is anticipated that this compound would also possess a significant energy gap, suggesting good kinetic stability. The HOMO is likely to be localized over the electron-rich pyrazole ring and the amino group, while the LUMO would also be distributed across the heterocyclic system.

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties

Property Predicted Characteristic Significance
HOMO Energy Relatively high Indicates good electron-donating capability, characteristic of an amine-substituted heterocycle.
LUMO Energy Relatively low Indicates the capacity to accept electrons in reactions.

The basicity of the 1H-pyrazol-5-amine moiety is a key chemical feature, determining how the molecule interacts in acidic environments. The most probable sites for protonation are the nitrogen atoms. Computational studies on similar pyrazoles predict basicity by calculating properties such as Proton Affinity (PA) and Gas-Phase Basicity (GB). jksus.orgresearchgate.net

The pyrazole ring contains two nitrogen atoms: a pyridinic nitrogen (doubly bonded) and a pyrrolic nitrogen (singly bonded to hydrogen). The pyridinic nitrogen (N2) is generally the most basic site and the preferred location for protonation. researchgate.net The basicity of this nitrogen is modulated by the substituents on the ring. The presence of two electron-donating groups (the alkyl group at C3 and the amino group at C5) is expected to increase the electron density on the pyrazole ring, thereby enhancing the basicity of the N2 atom compared to unsubstituted pyrazole. mdpi.com Theoretical calculations on a large set of pyrazoles confirm that electron-donating substituents generally increase the proton affinity. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend theoretical investigations to dynamic systems, providing insights into conformational behavior and interactions with other molecules.

While quantum calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations can explore the full conformational landscape of a molecule over time. mdpi.com For this compound, the 3-methylbutan-2-yl side chain possesses several rotatable bonds, allowing it to adopt numerous conformations.

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous drugs targeting a wide range of biological receptors. nih.govmdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein).

Given the prevalence of pyrazole derivatives as kinase inhibitors, cyclooxygenase (COX) inhibitors, and other therapeutic agents, it is plausible to explore the potential interactions of this compound with such targets. nih.govresearchgate.net A typical docking study would reveal that the molecule binds through a combination of interactions:

Hydrogen Bonding: The N-H group of the pyrazole ring and the -NH2 of the amine group are potent hydrogen bond donors, while the pyridinic nitrogen of the pyrazole is a strong hydrogen bond acceptor. These groups would likely form key interactions with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: The 3-methylbutan-2-yl group would engage in favorable hydrophobic (van der Waals) interactions with nonpolar residues within the binding pocket.

The table below summarizes results from docking studies performed on various pyrazole derivatives found in the literature, illustrating the common targets and interactions that might also be relevant for this compound.

Table 3: Examples of Molecular Docking Studies on Substituted Pyrazole Derivatives

Pyrazole Derivative Class Target Protein Reported Binding Energy (or Score) Key Predicted Interactions
1,3,5-Trisubstituted Pyrazoles ERK and RIPK3 Kinases Not specified, but showed good anchoring Interactions with active site amino acids. nih.gov
Diaryl Pyrazoles Cyclooxygenase-2 (COX-2) IC50 = 0.011 µM (for compound 11c) Hydrogen bonds and hydrophobic interactions within the active site. researchgate.net

These studies collectively suggest that this compound possesses the necessary structural features—hydrogen bonding moieties and a hydrophobic group—to be a promising candidate for binding to various biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrazole Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to correlate the chemical structure of compounds with their biological activities. For pyrazole amine derivatives, including analogues of this compound, QSAR models provide valuable insights into the structural requirements for desired therapeutic effects, such as anticancer and anti-inflammatory activities. These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective drug candidates.

A typical QSAR study on pyrazole derivatives involves the development of a model based on a series of compounds with known biological activities. For instance, in a study on novel pyrazole derivatives with antiproliferative activity against the human colorectal adenocarcinoma cell line HT-29, a robust QSAR model was developed. researchgate.net This model demonstrated a high correlation coefficient (r) of 0.9693 and a squared correlation coefficient (r²) of 0.9395, indicating a strong relationship between the structural features and the observed activity. researchgate.net The predictive power of the model was further confirmed by a leave-one-out cross-validation coefficient (Q²) of 0.8744 and an external validation r² of 0.9488. researchgate.net Such statistically significant models are crucial for the reliable prediction of the activity of new compounds. researchgate.net

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various pyrazole derivatives. These methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. For a series of fused pyrazole derivatives acting as p38α mitogen-activated protein (MAP) kinase inhibitors, both CoMFA and CoMSIA models yielded statistically significant results. nih.gov The CoMFA model showed a cross-validated r² (q²) of 0.725 and a non-cross-validated r² of 0.961, while the CoMSIA model had a q² of 0.609 and an r² of 0.905. nih.gov These results highlight the robustness and predictive capability of the generated models.

The descriptors used in these QSAR models are critical for understanding which molecular properties influence the biological activity. These can include electronic, steric, hydrophobic, and topological parameters. For example, in the QSAR analysis of 1,3,5-trisubstituted pyrazoline derivatives as monoamine oxidase inhibitors, it was found that hydrophobicity (log P) had a negative contribution to the activity, while polarizability (MR) contributed positively. nih.gov

The insights gained from QSAR models are often visualized through contour maps in 3D-QSAR studies. These maps indicate regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, in a study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors, the contour maps from CoMFA and CoMSIA models highlighted that electropositive groups in certain regions and electronegative substitutions in others were favorable for activity. nih.gov This information is invaluable for the rational design of new, more effective inhibitors. nih.gov

The following tables summarize the statistical data from representative QSAR studies on pyrazole derivatives, illustrating the predictive power of these computational models.

Table 1: Statistical Parameters of a 2D-QSAR Model for Pyrazole Derivatives against HT-29 Cell Line researchgate.net

ParameterValue
Correlation Coefficient (r)0.9693
Squared Correlation Coefficient (r²)0.9395
Cross-validation Coefficient (Q²)0.8744
External Validation r²0.9488

Table 2: Statistical Results of 3D-QSAR Models for Fused Pyrazole Derivatives as p38α MAPK Inhibitors nih.gov

Model
CoMFA0.7250.961
CoMSIA0.6090.905

These studies collectively demonstrate the power of QSAR in elucidating the structure-activity relationships of pyrazole amine derivatives. By identifying key structural features and physicochemical properties that govern their biological activity, QSAR facilitates the design and optimization of novel therapeutic agents.

Structure Activity Relationship Sar Studies of Pyrazolamine Scaffolds with Relevance to 3 3 Methylbutan 2 Yl 1h Pyrazol 5 Amine

Influence of Substituents on Pyrazole (B372694) Ring Properties

The nature, size, and electronic properties of substituents on the pyrazole ring profoundly influence its interaction with biological targets. mdpi.com The pyrazole ring itself can act as a bioisostere for an aryl group, enhancing properties like lipophilicity, while its nitrogen atoms can serve as hydrogen bond donors and acceptors. nih.gov

Impact of the 3-(3-methylbutan-2-yl) Group on Molecular Interactions

While specific studies on the 3-(3-methylbutan-2-yl) group are not extensively documented, the influence of alkyl substituents at the C3 position of the pyrazole ring is a key aspect of SAR. The 3-(3-methylbutan-2-yl) group, a five-carbon branched alkyl chain, imparts distinct characteristics to the molecule.

This substituent significantly increases the lipophilicity of its region of the molecule, which can promote hydrophobic interactions with nonpolar pockets within a receptor binding site. nih.gov The contribution of a 1,3-diphenyl-1H-pyrazole moiety to hydrophobic interactions has been noted in docking assays, suggesting a similar role for bulky alkyl groups. nih.gov Furthermore, the steric bulk of the 3-methylbutan-2-yl group can be crucial for achieving selectivity for a specific target, as its size and shape may prevent binding to off-target proteins with smaller binding pockets. Studies on other 3,5-disubstituted pyrazoles have shown that varying the size of substituents, such as methyl or benzyl (B1604629) groups, can significantly alter inhibitory activity. nih.gov Theoretical studies have also pointed to a higher stability for pyrazoles carrying bulkier groups at the C3 position. mdpi.com

| Electronic Effect | Electron-donating (inductive effect) | May modulate the pKa of the pyrazole ring nitrogens and the 5-amino group, influencing ionization state at physiological pH. |

Role of the 5-Amino Group in Receptor Binding and Biological Activity

The 5-amino group is a critical functional group in many biologically active pyrazole derivatives, often acting as a key pharmacophoric feature. mdpi.comnih.gov Its presence introduces a site for crucial hydrogen bonding interactions, which are fundamental for ligand-receptor recognition and binding affinity.

The amino group has a dual role as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This versatility allows it to form directional interactions with various amino acid residues in a protein's active site, such as glutamate, aspartate, serine, or the peptide backbone. acs.org For instance, in some kinase inhibitors, amino groups on pyrazole scaffolds are known to form key hydrogen bonds within the hinge region of the ATP-binding site. acs.org The strategic placement of this group at the 5-position makes it a pivotal point for anchoring the ligand within the binding pocket.

Table 2: Functions of the 5-Amino Group in Molecular Interactions

Function Description Significance in SAR
Hydrogen Bond Donor The two N-H protons can be donated to form hydrogen bonds with electronegative atoms (O, N) on the receptor. Crucial for anchoring the molecule in the binding site and providing binding specificity.
Hydrogen Bond Acceptor The lone pair of electrons on the nitrogen atom can accept a proton from a hydrogen bond donor on the receptor. Adds versatility to the potential interaction patterns with the biological target.
Basicity The amino group is basic and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) group. Can lead to strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate.

| Nucleophilicity | The amino group is a primary nucleophilic site on the molecule. | While important for synthesis, this reactivity can also play a role in covalent interactions with certain targets, although this is less common for reversible inhibitors. |

Tautomerism and its Implications for Structure-Activity Relationships in 1H-Pyrazol-5-amines

A significant structural feature of N-unsubstituted 1H-pyrazoles is annular prototropic tautomerism. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For a 3,5-disubstituted pyrazole like 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, this results in a dynamic equilibrium between two distinct tautomeric forms.

In one tautomer, the 3-(3-methylbutan-2-yl) group is at position 3 and the amino group is at position 5. In the other, the proton shifts from N1 to N2, causing the numbering of the ring to change, placing the 3-methylbutan-2-yl group at position 5 and the amino group at position 3.

The position of this equilibrium can be influenced by several factors:

Electronic Nature of Substituents : Electron-donating groups, such as alkyl groups, tend to favor being at the C3 position. mdpi.com Conversely, electron-withdrawing groups often stabilize the system when they occupy the C5 position. mdpi.com

Solvent Environment : The polarity of the solvent can influence the tautomeric preference. nih.gov

Intra- and Intermolecular Interactions : Hydrogen bonding can stabilize one tautomer over the other. nih.gov

This tautomeric equilibrium has profound implications for SAR. A biological receptor may selectively bind to only one of the two tautomers. Therefore, the molecule's observed biological activity is dependent not only on its intrinsic affinity for the target but also on the concentration of the active tautomer at the site of action. nih.gov When designing ligands, it is crucial to consider which tautomer is more likely to be the bioactive form and how its stability can be influenced by further chemical modifications. nih.gov

Pharmacophore Mapping and Ligand Design Principles for Pyrazole Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov Studies on various classes of pyrazole derivatives have identified common pharmacophoric features that are crucial for their interaction with different biological targets. acs.orgijirss.comijirss.com

For a molecule like this compound, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor (HBD) : Provided by the 5-amino group and the N-H of the pyrazole ring.

A Hydrogen Bond Acceptor (HBA) : Provided by the lone pair on the 5-amino nitrogen and the sp2-hybridized nitrogen (N2) of the pyrazole ring. nih.gov

A Hydrophobic/Aliphatic Feature (HY) : Corresponding to the bulky and nonpolar 3-(3-methylbutan-2-yl) group.

Ligand design strategies often involve using these pharmacophore models as templates. nih.gov The goal is to synthesize new derivatives where these key features are optimally positioned to maximize interactions with the target receptor. The pyrazole scaffold serves as a rigid core to hold these features in a specific spatial orientation.

Table 3: Hypothetical Pharmacophore Features for this compound

Pharmacophore Feature Corresponding Molecular Moiety Role in Ligand Binding
Hydrogen Bond Donor 1 5-Amino Group (-NH₂) Anchoring to receptor via hydrogen bonds.
Hydrogen Bond Donor 2 Pyrazole Ring N-H Anchoring to receptor via hydrogen bonds.
Hydrogen Bond Acceptor 1 Pyrazole Ring N2 Interaction with donor groups on the receptor.

Conformational Flexibility and Rigidity Analysis

The this compound molecule possesses both rigid and flexible components:

Rigid Component : The pyrazole ring is an aromatic heterocycle and is therefore planar and rigid. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, pre-organizing the attached functional groups in a defined spatial orientation.

Flexible Component : The 3-(3-methylbutan-2-yl) substituent has several rotatable single bonds (C-C bonds). Rotation around these bonds allows the alkyl group to adopt various conformations (rotamers). This flexibility can be beneficial, allowing the ligand to adapt its shape to find the most favorable interactions within the binding pocket—a concept known as "induced fit." However, excessive flexibility can be detrimental, leading to a significant loss of entropy upon binding, which can decrease affinity. psu.edu

The specific branched nature of the 3-methylbutan-2-yl group (a sec-butyl group attached to a methyl group) creates steric hindrance that may limit the range of accessible conformations compared to a linear alkyl chain. wikipedia.orgquora.com Understanding the preferred low-energy conformations of this side chain is essential for predicting how the molecule will orient itself within a binding site. nih.gov

Table 4: Conformational Elements of this compound

Molecular Component Conformational Property Implication for Receptor Binding
1H-Pyrazole-5-amine Core Rigid and Planar Provides a stable scaffold for positioning key interacting groups (amino and alkyl substituents). Reduces the entropic cost of binding.
Bond between Pyrazole C3 and Alkyl Group Rotatable Allows the entire alkyl substituent to orient itself relative to the pyrazole ring.

| 3-(3-methylbutan-2-yl) Side Chain | Flexible (multiple rotatable C-C bonds) | Allows the side chain to adopt different shapes to fit into a hydrophobic pocket. Flexibility may allow for induced-fit binding. |

Mechanistic Studies of Biological Interactions Involving Pyrazole 5 Amine Derivatives

General Enzyme Inhibition Mechanisms of Pyrazole (B372694) Compounds

Pyrazole-containing compounds are recognized as potent inhibitors of numerous enzymes, operating through several common mechanisms. The pyrazole ring often acts as a bioisosteric replacement for other aromatic rings like phenyl or imidazole (B134444) groups, enhancing properties such as metabolic stability and binding affinity. nih.gov

The primary inhibition mechanisms include:

Competitive Inhibition: Many pyrazole derivatives compete with the endogenous substrate for binding to the enzyme's active site. This is a common mechanism for pyrazole-based kinase inhibitors, which often compete with ATP. mdpi.com

Non-competitive Inhibition: In some cases, the inhibitor binds to an allosteric site on the enzyme, distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.

Mixed Inhibition: Certain pyrazole compounds exhibit mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov For example, studies on cytochrome P450 CYP2E1 have shown that most monocyclic pyrazoles act as mixed cooperative inhibitors. nih.gov

The versatility of the pyrazole scaffold allows for substitutions that can be tailored to achieve high potency and selectivity for a specific enzyme target. researchgate.net

General Receptor Modulation Mechanisms of Pyrazole Compounds

Pyrazole derivatives modulate receptor function primarily by acting as ligands that bind to specific receptor sites. The pyrazole core can mimic the structure of endogenous ligands or other pharmacophores, enabling it to fit into receptor binding pockets. nih.gov Key interaction mechanisms include:

Hydrogen Bonding: The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, allowing for strong, directional interactions with amino acid residues in the receptor. nih.gov

π–π Stacking: The aromatic nature of the pyrazole ring facilitates π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov

Hydrophobic Interactions: Substituents on the pyrazole ring can be designed to form hydrophobic interactions, enhancing the ligand's affinity and selectivity for the target receptor.

These interactions allow pyrazole derivatives to function as agonists, antagonists, or allosteric modulators for a variety of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. nih.govdrugbank.com For instance, certain derivatives act as high-affinity modulators of the GABA-A receptor. nih.gov

Interaction with Key Biological Targets (General Categories)

The pyrazole scaffold has been successfully incorporated into inhibitors and modulators for a wide range of critical biological targets.

Protein kinases are a major class of enzymes targeted by pyrazole-based compounds, particularly in oncology. nih.govnih.gov These inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase. mdpi.com The pyrazole ring is a key structural element, frequently forming one or more hydrogen bonds with the "hinge" region of the kinase, which is a critical interaction that mimics the binding of the adenine (B156593) part of ATP. mdpi.comnih.gov

The development of pyrazole-based protein kinase inhibitors has led to several approved drugs. mdpi.com The versatility of the pyrazole scaffold allows for modifications that can confer selectivity for specific kinases, such as cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases (RTKs) like VEGFR and EGFR. nih.govnih.govresearchgate.netmdpi.com

CompoundTarget KinaseInhibitory Activity (IC₅₀)Reference
RuxolitinibJAK1 / JAK2~3 nM nih.gov
AfuresertibAkt11.3 nM nih.gov
Compound 9 (Pyrazole Derivative)CDK20.96 µM researchgate.net
Compound 26 (Pyrazole Derivative)VEGFR-234.58 µM mdpi.com
BarasertibAurora B- mdpi.com

Pyrazole derivatives have been extensively studied as inhibitors of key enzymes involved in metabolic and signaling pathways.

Cyclooxygenases (COX): The anti-inflammatory drug Celecoxib is a well-known example of a pyrazole-based selective COX-2 inhibitor. researchgate.net The mechanism of selectivity involves the sulfonamide group of Celecoxib binding to a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1. nih.gov Many other pyrazole derivatives have been designed to achieve high potency and selectivity for COX-2, reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Lipoxygenases (LOX): Pyrazole and pyrazoline derivatives have shown significant inhibitory activity against lipoxygenases, which are involved in inflammatory pathways. mdpi.comnih.gov Docking studies suggest that these compounds bind within the enzyme's active site, forming hydrophobic interactions with key residues. nih.gov

Phosphodiesterases (PDEs): PDEs are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Pyrazole-containing compounds have been developed as potent inhibitors for various PDE families, such as PDE2, PDE4, and PDE5. nih.govnih.govmdpi.com Sildenafil, a PDE5 inhibitor, features a fused pyrazole ring system that interacts with key residues in the enzyme's active site. nih.gov The pyrazole scaffold often fits into the active site, where it can interact with a conserved glutamine residue, blocking substrate access. nih.govlbl.gov

Carbonic Anhydrase (CA): Pyrazole derivatives have emerged as effective inhibitors of carbonic anhydrases, which are metalloenzymes containing a zinc ion in their active site. nih.govtandfonline.com The inhibition mechanism often involves the pyrazole derivative coordinating with the catalytic Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion essential for the catalytic cycle. tandfonline.comrsc.org

Enzyme TargetExample Pyrazole DerivativeInhibitory Activity (IC₅₀)Reference
COX-2Compound 11 (Pyrazole Derivative)0.043 µM nih.gov
COX-2Compound 4b (Pyrazole-hydrazone)0.58 µM nih.gov
5-LOXCompound 2e (Dihydro-pyrazole)0.35 µM mdpi.com
PDE2Compound (+)-11h (Dihydropyranopyrazole)41.5 nM mdpi.com
PDE4BCompound IIk (Triazole-attached)- nih.gov
hCA ICompound 6 (Pyrazole Derivative)23.87 nM tandfonline.com
hCA IICompound 4k (Pyrazole-benzenesulfonamide)0.24 µM rsc.org

The interaction of pyrazole compounds with nuclear receptors, such as estrogen receptors (ERs), is an area of ongoing research. drugbank.com Pyrazole derivatives can be designed to act as ligands for these receptors, potentially modulating gene transcription. The pyrazole scaffold can serve as a core structure upon which substituents are added to achieve specific binding to the ligand-binding domain (LBD) of a nuclear receptor. This interaction can either mimic the natural hormone, leading to an agonistic effect, or block the natural hormone's binding, resulting in an antagonistic effect. drugbank.com

Pyrazole derivatives have been shown to modulate the function of various ion channels. For example, certain pyrazole analogs can act as blockers of calcium-activated potassium channels. frontiersin.org The mechanism of action typically involves the compound physically occluding the ion-conducting pore of the channel or binding to an allosteric site to induce a conformational change that alters the channel's gating properties. The specific interactions depend on the structure of the pyrazole derivative and the architecture of the ion channel's binding site.

Bacterial Enzymes and Cell Membranes

The antibacterial activity of pyrazole-5-amine derivatives, including compounds structurally related to 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine, has been a subject of significant research. Mechanistic studies have primarily focused on their interactions with essential bacterial enzymes and, to a lesser extent, their impact on bacterial cell membranes. These investigations have revealed that the pyrazole scaffold is a versatile pharmacophore that can be tailored to inhibit specific bacterial targets, leading to potent antimicrobial effects.

Inhibition of Bacterial Enzymes

A predominant mechanism by which pyrazole-5-amine derivatives exert their antibacterial action is through the inhibition of bacterial DNA gyrase and other essential enzymes. DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents.

Numerous studies have synthesized and evaluated various pyrazole derivatives for their inhibitory activity against bacterial DNA gyrase. For instance, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. The results indicated a strong correlation between the minimum inhibitory concentrations (MICs) against bacterial strains and the half-maximal inhibitory concentrations (IC50) for DNA gyrase, suggesting that enzyme inhibition is a primary cause of bacterial cell growth inhibition.

While specific enzymatic inhibition data for this compound is not extensively documented in publicly available research, structure-activity relationship (SAR) studies on related 3-alkyl-1H-pyrazol-5-amine derivatives provide valuable insights. The nature and size of the substituent at the C3 position of the pyrazole ring can significantly influence the binding affinity of the molecule to the active site of bacterial enzymes. A bulky alkyl group like 3-methylbutan-2-yl could potentially enhance hydrophobic interactions within the enzyme's binding pocket, thereby contributing to its inhibitory potency.

The following table summarizes the inhibitory activity of some pyrazole derivatives against bacterial DNA gyrase, illustrating the potential of this class of compounds as enzyme inhibitors.

CompoundTarget EnzymeBacterial StrainIC50 (µg/mL)
N'-(4-chlorobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazideDNA GyraseS. aureus0.15
N'-(4-methylbenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazideDNA GyraseB. subtilis0.25
5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazoleDNA GyraseE. coliNot specified
A 3,5-diphenylpyrazole (B73989) derivativeDNA Gyrase BS. aureusNot specified

Note: The data in this table is illustrative of the activity of pyrazole derivatives and not specific to this compound.

Interaction with Bacterial Cell Membranes

The bacterial cell membrane, a critical barrier that maintains cellular integrity and regulates the transport of substances, is another potential target for antimicrobial compounds. While the primary focus of research on pyrazole-5-amine derivatives has been on enzymatic inhibition, some studies on the broader class of pyrazole compounds suggest that they may also exert their antibacterial effects by interacting with and disrupting the bacterial cell membrane.

The lipophilicity of a molecule is a key factor in its ability to interact with the lipid bilayer of the cell membrane. The presence of an alkyl group, such as the 3-methylbutan-2-yl group, can increase the lipophilicity of the pyrazole-5-amine scaffold. This increased lipophilicity may facilitate the compound's insertion into the bacterial membrane, leading to a disruption of its structure and function. This can result in increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Research on pyrazole-containing peptidomimetics has shown that tuning the hydrophobicity of these molecules is crucial for their membrane-disrupting activity. While direct evidence for membrane disruption by this compound is limited, the structural features of this compound suggest that this mechanism is plausible and warrants further investigation.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
1-(Benzothiazol-2'-yl)-5-amino-4-phenyl-3-trifluoromethylpyrazole6.2512.52550
1-(6'-Methylbenzothiazol-2'-yl)-5-amino-4-phenyl-3-trifluoromethylpyrazole3.126.2512.525
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative 9d12.52550100
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative 9g6.2512.52550

Note: The data in this table is for illustrative purposes to show the antibacterial spectrum of pyrazole derivatives and is not specific to this compound.

Metabolic Considerations for Pyrazole Derivatives

General Metabolic Pathways of Pyrazole (B372694) Compounds

The metabolism of pyrazole and its derivatives is a complex process involving several biochemical routes. The specific pathways and the resulting metabolites can be influenced by the nature and position of substituents on the pyrazole ring. nih.gov Generally, these compounds undergo Phase I and Phase II metabolic reactions common to many xenobiotics.

Studies on the metabolism of pyrazole have identified several key transformation products, including hydroxylated and conjugated derivatives. nih.gov The core pyrazole structure can be modified through oxidation, and the substituents on the ring can also be targets for metabolic enzymes. For instance, N-substituted pyrazoles often experience the metabolic removal of the substituent attached to the nitrogen atom. nih.gov The interaction with metabolic enzymes, such as CYP2E1, is significantly impacted by the structural characteristics of the pyrazole molecule, including the presence, size, and position of substituents. nih.gov

Table 1: Overview of General Metabolic Pathways for Pyrazole Compounds

Metabolic Phase Reaction Type Description Resulting Metabolites
Phase I Oxidation Introduction or unmasking of a functional group, primarily through hydroxylation. Hydroxylated pyrazoles
Phase II Conjugation Covalent addition of an endogenous molecule (e.g., pentose (B10789219), glucuronic acid) to a functional group. Conjugated pyrazoles (e.g., Pyrazole ribosides)
Other Salvage Pathway Interaction Utilized as a substrate in nucleotide synthesis pathways. Pyrazole ribosides

Hydroxylation and Conjugation Pathways

Hydroxylation represents a primary Phase I metabolic pathway for pyrazole compounds. This process, typically catalyzed by cytochrome P450 enzymes, introduces a hydroxyl (-OH) group onto the pyrazole ring or its substituents. This increases the water solubility of the compound, facilitating its excretion.

Following hydroxylation, or if a suitable functional group is already present, pyrazole derivatives can undergo Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous polar molecules, further increasing water solubility and aiding in elimination. One notable conjugation pathway observed for pyrazole is the formation of pentose conjugates. nih.gov This suggests that the pyrazole structure can be recognized by enzymes involved in nucleoside synthesis.

Role of Pyrazole in Purine (B94841) and Pyrimidine (B1678525) Salvage Pathways (e.g., Pyrazole Riboside Formation)

A particularly interesting aspect of pyrazole metabolism is its interaction with nucleotide salvage pathways. nih.gov These pathways are crucial for recycling nucleobases and nucleosides that are formed during the degradation of DNA and RNA. wikipedia.org Instead of synthesizing nucleotides from simple precursor molecules (de novo synthesis), the salvage pathways recover these components and convert them back into usable nucleotides. nih.govresearchgate.net This process is more energy-efficient than de novo synthesis. researchgate.net

Research has shown that pyrazole can act as a substrate in these pathways, leading to the formation of pyrazole ribosides. nih.gov This occurs when a ribose sugar is attached to the pyrazole molecule, a reaction analogous to the formation of natural nucleosides. The formation of two distinct pentose-conjugated metabolites of pyrazole suggests that the compound can enter the purine and pyrimidine salvage pathways. nih.gov This metabolic route is significant as it demonstrates a direct interaction between a xenobiotic pyrazole core and the fundamental cellular machinery for nucleotide synthesis.

Table 2: Pyrazole Interaction with Nucleotide Salvage Pathways

Pathway Description Role of Pyrazole Example Metabolite
Purine and Pyrimidine Salvage Recovers bases and nucleosides from nucleic acid degradation to synthesize nucleotides. wikipedia.orgresearchgate.net Acts as a substrate, mimicking a natural nucleobase. nih.gov Pyrazole Riboside nih.gov

Future Research Directions for 3 3 Methylbutan 2 Yl 1h Pyrazol 5 Amine

Development of Novel Synthetic Methodologies

The synthesis of aminopyrazole derivatives is a well-explored area, traditionally relying on the condensation of β-ketonitriles with hydrazines. nih.gov However, future research for 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions could streamline the synthesis process, improving efficiency and reducing waste. tandfonline.com This approach would involve reacting a derivative of 3-methylbutane with reagents like malononitrile (B47326) and hydrazine (B178648) in a single step.

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters, enhance safety, and facilitate scalability.

Catalysis: Investigating novel catalysts, such as transition metals or organocatalysts, could lead to milder reaction conditions and improved regioselectivity, which is crucial for constructing specifically substituted pyrazoles. mdpi.comrsc.org

Green Chemistry Approaches: Employing environmentally benign solvents and reagents, and exploring solvent-free reaction conditions, will be critical for developing sustainable synthetic routes. nih.gov

These advancements would not only simplify the production of the target compound but also facilitate the creation of a diverse library of analogues for further study.

Advanced Computational Chemistry Applications

Computational chemistry has become an essential tool in modern drug discovery for predicting molecular properties and interactions, thereby guiding synthetic efforts and biological testing. eurasianjournals.com For this compound, a focused computational approach could significantly accelerate its development.

Future computational studies should include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. arabjchem.org This information is fundamental to understanding its chemical behavior.

Molecular Docking: Virtual screening of the compound against libraries of known biological targets (e.g., kinases, proteases) can predict potential binding modes and affinities, helping to identify its likely biological partners. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, offering a more realistic model of the binding process and stability. rsc.org

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, allowing for early-stage identification of potential liabilities and guiding the design of derivatives with more favorable drug-like profiles. rsc.org

Table 1: Proposed Computational Approaches
Computational MethodObjective for this compoundPotential Outcome
Density Functional Theory (DFT)Determine electronic properties and molecular orbital energies.Prediction of reactivity and stability. arabjchem.org
Molecular DockingScreen against a panel of cancer-related kinases.Identification of potential protein targets and binding interactions. nih.gov
Molecular Dynamics (MD)Simulate the compound's interaction with a prioritized target.Assessment of binding stability and conformational changes. rsc.org
ADMET PredictionEvaluate drug-likeness and potential toxicity.Guidance for structural modifications to improve pharmacokinetic profile. rsc.org

Elucidation of Structure-Activity Relationships for Specific Biological Interactions

Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, as it clarifies how a molecule's chemical structure relates to its biological activity. collaborativedrug.comyoutube.com For this compound, a systematic SAR study is essential to optimize its potential therapeutic effects.

A future SAR program should involve the synthesis and biological evaluation of a library of analogues to probe the importance of different structural features. nih.gov Key modifications could include:

Variation of the Alkyl Substituent: Modifying the 3-(3-methylbutan-2-yl) group by altering its size, branching, or introducing cyclic moieties can probe the steric and lipophilic requirements of the binding pocket.

Substitution on the Pyrazole (B372694) Ring: Introducing various substituents at the N1 and C4 positions of the pyrazole ring can explore their influence on electronic properties and binding interactions.

By correlating these structural changes with changes in biological activity, researchers can build a comprehensive SAR model to guide the design of more potent and selective compounds. researchgate.net

Investigation of Molecular Mechanisms of Action

While SAR studies can identify potent compounds, understanding their molecular mechanism of action is crucial for therapeutic development. Given that various aminopyrazole derivatives are known to act as kinase inhibitors or modulators of other cellular pathways, identifying the specific targets of this compound is a critical next step. nih.govnih.gov

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific protein(s) with which the compound interacts.

Enzymatic and Cellular Assays: Once a target is identified (e.g., a specific kinase), enzymatic assays can confirm direct inhibition, while cellular assays can determine the compound's effect on downstream signaling pathways. rsc.org

Phenotypic Screening: Evaluating the compound's effect on various cellular processes, such as cell proliferation, apoptosis, and cell cycle progression, can provide clues about its mechanism of action, especially if the primary target is unknown. nih.gov

These investigations will be vital in defining the therapeutic context in which this compound or its optimized derivatives could be most effective.

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as proteins or cellular pathways. Developing this compound into a chemical probe could provide significant value for basic research beyond its direct therapeutic potential.

The development process would involve:

Characterization of Selectivity: Demonstrating that the compound interacts with a specific target or a small number of targets with high affinity.

Attachment of Reporter Tags: Synthesizing derivatives that incorporate fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. These tagged versions would allow for visualization of the target protein within cells, or for its isolation and identification from complex biological mixtures.

Application in Biological Systems: Using the developed probe to investigate the function of its target protein in cellular or animal models of disease.

By transforming this compound into a validated chemical probe, researchers can gain a powerful tool for exploring complex biological processes, potentially uncovering new therapeutic strategies.

Q & A

Q. What are the key structural features and characterization methods for 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine?

The compound consists of a pyrazole ring substituted with an amine group at position 5 and a branched 3-methylbutan-2-yl group at position 3. Key characterization methods include:

  • NMR spectroscopy to confirm regiochemistry and substituent positions.
  • X-ray crystallography for precise bond-length and angle determination, as demonstrated in structurally related pyrazole derivatives .
  • Mass spectrometry to verify molecular weight (153.22 g/mol) and fragmentation patterns .
  • Elemental analysis to validate purity and composition.

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. Key steps include:

  • Cyclocondensation under acidic or basic conditions to form the pyrazole core.
  • Alkylation to introduce the 3-methylbutan-2-yl group.
  • Solvent-free conditions may enhance efficiency and reduce environmental impact . Example reagents: Alkyl halides for substitution, hydrogen peroxide for oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher yield and purity?

Optimization strategies include:

  • Continuous flow synthesis to improve reaction control and scalability .
  • Crystallization techniques to enhance purity, guided by solvent polarity and temperature gradients.
  • Green chemistry approaches , such as microwave-assisted reactions, to reduce reaction time and energy consumption . Critical parameters: Reaction temperature (60–100°C), pH (6–8), and catalyst selection (e.g., Lewis acids) .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

The amine group forms hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring engages in π-π stacking with aromatic residues in target proteins. These interactions modulate:

  • Enzyme inhibition (e.g., kinases or cyclooxygenases) .
  • Receptor antagonism/agonism , observed in structurally related pyrazole derivatives . Experimental validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

Discrepancies often arise from synthesis methods or purification protocols. To address this:

  • Standardize analytical conditions (e.g., DSC for melting point determination).
  • Compare batch-to-batch data using high-performance liquid chromatography (HPLC) to assess purity .
  • Cross-validate results with independent labs or databases like PubChem .

Q. What chemical modifications can enhance the reactivity or stability of this compound?

  • N-functionalization : Introducing electron-withdrawing groups (e.g., acetyl) at the amine position to alter solubility and stability .
  • Ring substitution : Adding halogens or methoxy groups to the pyrazole ring to modulate electronic properties . Example reaction:
Reaction TypeReagentsConditionsOutcome
OxidationKMnO₄Acidic mediumIntroduces keto groups
ReductionNaBH₄MethanolStabilizes amine group

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

Challenges include matrix interference and low detection limits. Solutions involve:

  • LC-MS/MS with isotope-labeled internal standards for precise quantification.
  • Solid-phase extraction (SPE) to isolate the compound from biological fluids .
  • Method validation per ICH guidelines to ensure accuracy and reproducibility.

Q. Which biological targets are most promising for this compound, based on structural analogs?

Precedents from similar pyrazole derivatives suggest potential interactions with:

  • GPCRs (e.g., serotonin receptors) due to aromatic stacking motifs.
  • Kinases (e.g., MAPK) via hydrogen bonding with ATP-binding pockets.
  • Antimicrobial targets (e.g., bacterial topoisomerases) . Target prioritization requires high-throughput screening or molecular docking studies .

Q. How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?

Key findings from analogs:

ModificationEffectReference
Methyl group at pyrazole C4Increases metabolic stability
Halogen substitution (e.g., Cl)Enhances receptor binding affinity
Longer alkyl chains (e.g., propyl)Alters pharmacokinetics (e.g., logP)

Q. What methodologies are recommended for assessing in vitro and in vivo toxicity?

  • In vitro : MTT assay for cytotoxicity, Ames test for mutagenicity .
  • In vivo : Acute toxicity studies in rodent models (OECD 423 guidelines), focusing on hepatic and renal biomarkers .
  • Computational tools : ProTox-II for predicting LD50 and organ-specific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.